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Compound of Interest

Compound Name: 2-Bromo-5-hydroxybenzonitrile

Cat. No.: B120245 Get Quote

FOR IMMEDIATE RELEASE

Shanghai, China – December 22, 2025 – 2-Bromo-5-hydroxybenzonitrile is a highly

functionalized aromatic compound that serves as a crucial intermediate in the synthesis of a

wide range of complex organic molecules. Its unique trifunctional nature, featuring a nitrile

group, a hydroxyl group, and a bromine atom on a benzene ring, offers a versatile platform for

medicinal chemists and researchers in drug discovery and materials science. This document

provides a detailed overview of its applications, key reactions, and experimental protocols.

Physicochemical Properties
A summary of the key physicochemical properties of 2-Bromo-5-hydroxybenzonitrile is

presented in the table below.

Property Value

Molecular Formula C₇H₄BrNO

Molecular Weight 198.02 g/mol

Appearance Off-white to pale yellow powder

CAS Number 189680-06-6

Solubility
Soluble in ethanol, ethers, and other organic

solvents.[1]
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Applications in Organic Synthesis
2-Bromo-5-hydroxybenzonitrile is a valuable building block for the synthesis of

pharmaceuticals, agrochemicals, and dyes.[2] The three distinct functional groups on the

aromatic ring can be selectively targeted to build molecular complexity.

The Bromine Atom: The carbon-bromine bond is amenable to various palladium-catalyzed

cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.

These reactions allow for the introduction of a wide variety of substituents at the 2-position of

the benzonitrile ring.

The Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation or O-arylation to

introduce ether linkages, a common motif in many biologically active molecules.

The Nitrile Group: The nitrile group is a versatile functional group that can be hydrolyzed to a

carboxylic acid, reduced to an amine, or converted to a tetrazole ring, further expanding the

synthetic possibilities.

A key application of this building block is in the synthesis of kinase inhibitors. For instance,

substituted indoles, which are core structures in many kinase inhibitors, can be synthesized

using precursors derived from 2-Bromo-5-hydroxybenzonitrile. A notable example is the

potential use in the synthesis of GSK2606414, a potent and selective inhibitor of the PERK

(Protein kinase R-like endoplasmic reticulum kinase).

Key Synthetic Transformations and Protocols
This section details experimental protocols for key reactions involving 2-Bromo-5-
hydroxybenzonitrile, providing researchers with a practical guide for its utilization.

Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds

between a terminal alkyne and an aryl halide. This reaction is particularly useful for introducing

alkynyl moieties onto the benzonitrile scaffold.

Protocol: Synthesis of 5-Hydroxy-2-(trimethylsilylethynyl)benzonitrile
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This protocol describes the Sonogashira coupling of 2-Bromo-5-hydroxybenzonitrile with

ethynyltrimethylsilane.

Materials:

2-Bromo-5-hydroxybenzonitrile

Ethynyltrimethylsilane

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

Copper(I) iodide (CuI)

Triethylamine (Et₃N)

Anhydrous tetrahydrofuran (THF)

Procedure:

To a dried Schlenk flask under an inert atmosphere (e.g., argon), add 2-Bromo-5-
hydroxybenzonitrile (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and

copper(I) iodide (0.05 eq).

Add anhydrous, degassed THF to the flask.

Add triethylamine (2.0 eq) followed by ethynyltrimethylsilane (1.2 eq) via syringe.

Stir the reaction mixture at room temperature for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of

Celite.

Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the desired

product.

Quantitative Data:

Reactant Product
Catalyst
System

Solvent Temp. Time (h) Yield (%)

2-Bromo-5-

hydroxybe

nzonitrile

5-Hydroxy-

2-

(trimethylsil

ylethynyl)b

enzonitrile

Pd(PPh₃)₂

Cl₂/CuI
THF/Et₃N RT 18

~85-95

(estimated)

Suzuki Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds

between an organoboron compound and an organohalide. This reaction is instrumental in

synthesizing biaryl compounds, which are prevalent in many pharmaceutical agents.

Protocol: Synthesis of 2-Aryl-5-hydroxybenzonitrile

This protocol provides a general procedure for the Suzuki coupling of 2-Bromo-5-
hydroxybenzonitrile with various arylboronic acids.

Materials:

2-Bromo-5-hydroxybenzonitrile

Arylboronic acid (e.g., phenylboronic acid)

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Potassium carbonate (K₂CO₃)

1,4-Dioxane

Water
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Procedure:

In a round-bottom flask, combine 2-Bromo-5-hydroxybenzonitrile (1.0 eq), the arylboronic

acid (1.2 eq), and potassium carbonate (2.0 eq).

Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

Add a 4:1 mixture of 1,4-dioxane and water.

De-gas the mixture by bubbling argon through the solution for 15-20 minutes.

Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.

Monitor the reaction by TLC.

After completion, cool the reaction to room temperature and add water.

Extract the product with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography.

Quantitative Data:
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Arylbor
onic
Acid

Product Catalyst Base Solvent
Temp.
(°C)

Time (h)
Yield
(%)

Phenylbo

ronic acid

5-

Hydroxy-

[1,1'-

biphenyl]

-2-

carbonitri

le

Pd(PPh₃)

₄
K₂CO₃

Dioxane/

H₂O
85 16

~80-90

(estimate

d)

4-

Methoxy

phenylbo

ronic acid

5-

Hydroxy-

4'-

methoxy-

[1,1'-

biphenyl]

-2-

carbonitri

le

Pd(PPh₃)

₄
K₂CO₃

Dioxane/

H₂O
85 16

~75-85

(estimate

d)

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams illustrate the PERK signaling pathway, a target for inhibitors

synthesized from 2-Bromo-5-hydroxybenzonitrile, and a general experimental workflow for a

cross-coupling reaction.
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Caption: The PERK branch of the Unfolded Protein Response (UPR) signaling pathway.
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Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
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Conclusion
2-Bromo-5-hydroxybenzonitrile is a valuable and versatile building block in organic

synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it

an important intermediate in the synthesis of complex molecules for the pharmaceutical and

materials science industries. The provided protocols for Sonogashira and Suzuki couplings

serve as a starting point for researchers to explore the rich chemistry of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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